![molecular formula C22H23N5O3 B2815483 8-(benzylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 887866-82-2](/img/structure/B2815483.png)
8-(benzylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-(benzylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione, also known as BPP, is a potent and selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE) type 4. It has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory and respiratory disorders.
Scientific Research Applications
Crystallographic Studies
The title compound's molecules exhibit typical geometry, with the purine system's fused rings being planar and inclined to each other at a slight angle. This detailed structural information helps in understanding the compound's interaction potentials, crucial for drug design and molecular docking studies (Karczmarzyk et al., 1995).
Pharmacological Applications
Several derivatives of the base compound have been synthesized and evaluated for their cardiovascular, analgesic, anti-inflammatory, and anti-arrhythmic activities, showcasing the compound's versatility as a pharmacophore:
- Compounds with specific substitutions have shown prophylactic anti-arrhythmic activity and hypotensive effects, pointing towards potential applications in cardiovascular disorders (Chłoń-Rzepa et al., 2004).
- Other derivatives displayed significant analgesic and anti-inflammatory effects, more active than reference drugs, indicating their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
- The inhibition of cyclin-dependent kinases by related compounds suggests their use as antimitotic and antitumor drugs, providing a foundation for developing new cancer therapies (Havlícek et al., 1997).
Synthetic Organic Chemistry Applications
The compound and its derivatives serve as key intermediates in synthesizing a wide range of heterocyclic compounds. Their structural motifs are useful in developing new synthetic methodologies for creating complex molecules with potential biological activities. For instance, the use of theophylline as a catalyst in the synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives underlines the compound's utility in green chemistry and drug synthesis (Yazdani-Elah-Abadi et al., 2017).
properties
IUPAC Name |
8-(benzylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-26-19-18(20(28)25-22(26)29)27(13-8-14-30-17-11-6-3-7-12-17)21(24-19)23-15-16-9-4-2-5-10-16/h2-7,9-12H,8,13-15H2,1H3,(H,23,24)(H,25,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRYLEWDKCIRPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CCCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(benzylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione |
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